2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide
Description
This compound belongs to the class of N-substituted acetamides featuring a pyridinone core modified with a pyrrolidin-1-ylsulfonyl group at the 5-position and an N-phenylacetamide moiety. Its molecular formula is C₁₈H₁₉N₃O₄S (molecular weight: 373.43 g/mol).
Properties
IUPAC Name |
2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16(18-14-6-2-1-3-7-14)13-19-12-15(8-9-17(19)22)25(23,24)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGLWOUDMQLXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. These intermediates are then subjected to sulfonylation and acylation reactions to form the final compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs differ in substituents on the pyridinone ring or the arylacetamide group. Below is a comparative analysis:
Substituent Variations on the Pyridinone Ring
Sulfonyl Group Modifications
- Pyrrolidin-1-ylsulfonyl (Target Compound): Exhibits balanced lipophilicity and hydrogen-bonding capacity due to the pyrrolidine ring’s five-membered structure .
- Morpholin-4-ylsulfonyl (e.g., sc-494538): The oxygen atom in morpholine enhances polarity, improving aqueous solubility but possibly limiting CNS penetration .
2-Oxo Group Retention
All analogs retain the 2-oxopyridin-1(2H)-yl core, critical for maintaining π-π stacking interactions with biological targets .
Arylacetamide Modifications
Physicochemical and Pharmacological Data
Research Implications and Challenges
- Bioactivity Gaps: While anti-fibrotic activity is documented for trifluoromethylpyridinone analogs (e.g., compound 5b in ), the target compound’s pharmacological profile remains uncharacterized .
- Optimization Potential: Replacing pyrrolidine with morpholine or piperidine may fine-tune solubility and target engagement.
- Synthetic Challenges : Multi-step synthesis and purification of sulfonyl intermediates require rigorous quality control to avoid impurities like pyridin-2-ol () .
Biological Activity
The compound 2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide represents a significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : Approximately 350.4 g/mol
The compound features a pyridine ring, a pyrrolidine moiety, and an acetamide group, contributing to its biological properties. The sulfonamide functionality enhances its interaction with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide . For instance, derivatives containing pyrrolidine rings have demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) cells. In vitro assays indicated that these compounds could reduce cell viability effectively when compared to standard chemotherapeutics like cisplatin .
Case Study: Anticancer Efficacy
In a study involving various derivatives, compounds exhibited structure-dependent anticancer activity against A549 cells. Notably, certain compounds showed reduced viability of cancer cells while sparing non-cancerous cells, indicating selective toxicity .
Antimicrobial Activity
The sulfonamide structure of 2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide is associated with antibacterial properties. Research has demonstrated that similar compounds possess activity against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (lung adenocarcinoma) | 100 | |
| Antimicrobial | Staphylococcus aureus | Varies | |
| Antimicrobial | Escherichia coli | Varies |
The mechanisms underlying the biological activity of this compound involve interactions with specific enzymes and receptors. The sulfonamide group may inhibit bacterial growth by interfering with folate synthesis pathways, while the pyridine and pyrrolidine components can modulate various cellular pathways associated with cancer cell proliferation and apoptosis.
Apoptosis Induction
Studies indicate that related compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and activation of caspases .
Synthesis and Optimization
The synthesis of 2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidine ring and the introduction of the sulfonamide group. Optimizing these synthetic routes is crucial for enhancing yield and purity.
Synthetic Pathway Overview
- Formation of Pyrrolidine : Utilizing appropriate reagents to create the five-membered ring.
- Sulfonamide Formation : Introducing the sulfonyl group through reaction with suitable sulfonating agents.
- Acetamide Coupling : Finalizing the structure by coupling with an acetamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
